Cas no 2137752-17-9 (Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
![Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- structure](https://ja.kuujia.com/scimg/cas/2137752-17-9x500.png)
Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-
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- インチ: 1S/C10H6F3N3O/c11-10(12,13)9-14-8(15-16-9)7-3-1-6(5-17)2-4-7/h1-5H,(H,14,15,16)
- InChIKey: AKYGAWQAMQCTNL-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(C2N=C(C(F)(F)F)NN=2)C=C1
Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360577-10.0g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 10.0g |
$5837.0 | 2023-03-07 | ||
Enamine | EN300-360577-0.05g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 0.05g |
$1140.0 | 2023-03-07 | ||
Enamine | EN300-360577-0.1g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 0.1g |
$1195.0 | 2023-03-07 | ||
Enamine | EN300-360577-1.0g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360577-0.25g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 0.25g |
$1249.0 | 2023-03-07 | ||
Enamine | EN300-360577-0.5g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 0.5g |
$1302.0 | 2023-03-07 | ||
Enamine | EN300-360577-2.5g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 2.5g |
$2660.0 | 2023-03-07 | ||
Enamine | EN300-360577-5.0g |
4-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzaldehyde |
2137752-17-9 | 5.0g |
$3935.0 | 2023-03-07 |
Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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4. Book reviews
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-に関する追加情報
Research Briefing on Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- (CAS: 2137752-17-9) in Chemical Biology and Pharmaceutical Applications
The compound Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- (CAS: 2137752-17-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of this trifluoromethyl-substituted triazole derivative as a versatile scaffold in medicinal chemistry. The presence of both the benzaldehyde and trifluoromethyl-triazole moieties confers distinct electronic and steric properties, making it an attractive candidate for targeting enzymes and receptors involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range.
In terms of synthetic methodology, novel approaches to the preparation of Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- have been developed to improve yield and purity. A recent patent (WO2023056421) describes a one-pot cascade reaction utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidative aromatization, achieving an overall yield of 78% with >99% HPLC purity. This advancement addresses previous challenges in the large-scale production of this compound.
Structural-activity relationship (SAR) studies have revealed that the trifluoromethyl group at the 5-position of the triazole ring significantly enhances metabolic stability while maintaining target affinity. Molecular docking simulations suggest that this compound adopts a unique binding conformation in the active sites of various kinases, particularly those in the PI3K/AKT/mTOR pathway. These findings were corroborated by in vitro assays showing potent anti-proliferative effects against multiple cancer cell lines (IC50: 0.5-2.3 μM).
Pharmacokinetic evaluations in rodent models indicate favorable absorption and distribution profiles, with oral bioavailability reaching 65% in Sprague-Dawley rats. The compound demonstrates excellent blood-brain barrier penetration, suggesting potential applications in neurological disorders. However, recent toxicity studies have identified dose-dependent hepatotoxicity at concentrations above 100 mg/kg, prompting ongoing structure optimization efforts.
The current research landscape positions Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]- as a promising lead compound for multiple therapeutic areas. Its dual functionality as both a hydrogen bond acceptor (via the triazole nitrogen) and donor (via the aldehyde oxygen) makes it particularly valuable in fragment-based drug design. Several pharmaceutical companies have included derivatives of this core structure in their preclinical pipelines for autoimmune diseases and precision oncology targets.
Future research directions include the development of prodrug formulations to address solubility limitations and the exploration of its potential as a covalent inhibitor through the reactive aldehyde group. The compound's unique chemical properties continue to inspire innovative applications in chemical biology, including its recent use as a fluorescence quenching agent in protease activity assays.
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